PKF050-638

Description

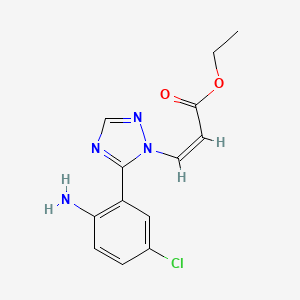

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-2-20-12(19)5-6-18-13(16-8-17-18)10-7-9(14)3-4-11(10)15/h3-8H,2,15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNYBWNXRRADG-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\N1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PKF050-638

Notice: Information regarding the specific molecule "PKF050-638" is not available in the public domain based on the conducted search. The following guide provides a generalized framework for understanding the mechanism of action of small molecule inhibitors targeting the Wnt/β-catenin signaling pathway, a common focus in cancer drug discovery. This information is based on established principles of Wnt pathway inhibition and should not be construed as specific to PKF050-638.

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1][3] Small molecule inhibitors are being actively developed to modulate this pathway at various nodes.[4][5]

Core Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling cascade is tightly regulated. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation.[1][3]

Small molecule inhibitors of this pathway can act at several levels:

-

Upstream Inhibition: Targeting the secretion of Wnt ligands (e.g., Porcupine inhibitors) or blocking the Wnt receptor interaction.

-

Cytoplasmic Inhibition: Modulating the activity of the destruction complex to enhance β-catenin degradation.

-

Nuclear Inhibition: Disrupting the interaction between β-catenin and TCF/LEF transcription factors, thereby preventing the transcription of target genes.[3]

Signaling Pathway Diagram

Caption: Hypothetical mechanism of PKF050-638 as a nuclear Wnt signaling inhibitor.

Quantitative Data Summary

Without specific data for PKF050-638, a template for presenting quantitative data for a hypothetical Wnt inhibitor is provided below.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | |||

| β-catenin/TCF4 Interaction | X nM | In vitro | [Hypothetical] |

| Inhibitory Concentration (IC50) | |||

| TOPFlash Reporter Assay | Y µM | HEK293T | [Hypothetical] |

| Cell Proliferation (MTT Assay) | Z µM | SW480 | [Hypothetical] |

| Target Gene Expression (qPCR) | Fold Change | ||

| c-myc | ↓ X-fold | HCT116 | [Hypothetical] |

| Cyclin D1 | ↓ Y-fold | HCT116 | [Hypothetical] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize Wnt/β-catenin pathway inhibitors.

1. TOPFlash Reporter Assay

This assay is a luciferase-based reporter gene assay used to measure the transcriptional activity of the β-catenin/TCF complex.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase gene) or FOPFlash (negative control with mutated binding sites) plasmids, along with a Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours, cells are treated with Wnt3a conditioned media to stimulate the pathway, in the presence or absence of the test compound at various concentrations.

-

Luciferase Measurement: After a further 24-48 hours, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The ratio of TOPFlash to FOPFlash activity is calculated to determine the specific inhibition of Wnt signaling.

2. Co-Immunoprecipitation (Co-IP)

This technique is used to investigate protein-protein interactions, such as the interaction between β-catenin and TCF4.

-

Cell Lysis: Nuclear extracts are prepared from cancer cells (e.g., SW480) treated with the inhibitor or vehicle control.

-

Immunoprecipitation: The nuclear extracts are incubated with an antibody against β-catenin or TCF4, coupled to protein A/G beads, overnight at 4°C.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against β-catenin and TCF4 to detect the co-immunoprecipitated protein.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing a Wnt pathway inhibitor.

References

- 1. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Wnt pathway in human cancers: therapeutic targeting with a focus on OMP-54F28 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p53 Activation by the MDM2 Inhibitor Nutlin-3a

For Researchers, Scientists, and Drug Development Professionals

Introduction

While information regarding "PKF050-638" is not available in the public domain, this guide will focus on a well-characterized and representative p53-activating small molecule, Nutlin-3a. This compound serves as an excellent model for understanding the principles of p53 activation through the inhibition of its primary negative regulator, MDM2.

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and tumorigenesis.[2] In many cancers where wild-type p53 is retained, its tumor-suppressive functions are often abrogated by overexpression of Murine Double Minute 2 (MDM2).[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also inhibits its transcriptional activity.[2] The discovery of small molecules that can disrupt the p53-MDM2 interaction has opened up a promising avenue for cancer therapy.

Nutlin-3a is a potent and selective cis-imidazoline analog that binds to the p53-binding pocket of MDM2, thereby preventing its interaction with p53.[4] This disruption leads to the stabilization and activation of p53, triggering downstream signaling pathways that culminate in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]

Core Mechanism of Action: The p53-MDM2 Axis

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[6]

Nutlin-3a mimics the key amino acid residues of p53 that are essential for its binding to MDM2. By occupying the hydrophobic pocket on MDM2 where p53 would normally bind, Nutlin-3a effectively blocks the p53-MDM2 interaction.[4] This leads to an accumulation of active p53 in the nucleus, where it can then bind to the promoter regions of its target genes to elicit a cellular response.

Signaling Pathway Diagram

Caption: Nutlin-3a inhibits MDM2, leading to p53 stabilization and activation.

Quantitative Data

The efficacy of Nutlin-3a is often quantified by its half-maximal inhibitory concentration (IC50) for cell growth inhibition, which can vary depending on the cancer cell line and its p53 status.

| Cell Line | Cancer Type | p53 Status | Nutlin-3a IC50 (µM) | Reference |

| HOC-7 | Ovarian Carcinoma | Wild-Type | 4 - 6 | [1] |

| OVCA429 | Ovarian Carcinoma | Wild-Type | 4 - 6 | [1] |

| A2780 | Ovarian Carcinoma | Wild-Type | 4 - 6 | [1] |

| SKOV3 | Ovarian Carcinoma | Mutant | 38 | [1] |

| TOV21G | Ovarian Clear Cell Carcinoma | Wild-Type | 14 | [1] |

| OVAS | Ovarian Clear Cell Carcinoma | Wild-Type | 25 | [1] |

| U-2 OS | Osteosarcoma | Wild-Type | ~2-10 | [6] |

| MG63 | Osteosarcoma | Mutant | Insensitive | [6] |

| SaOS2 | Osteosarcoma | Null | Insensitive | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | [7] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69 ± 3.48 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | [7] |

| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | [7] |

| HCT116 p53-/- | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [7] |

| OSA | Sarcoma (MDM2 Amplified) | Wild-Type | Sensitive | [8] |

| T778 | Sarcoma (MDM2 Amplified) | Wild-Type | Sensitive | [8] |

Experimental Protocols

Western Blot Analysis of p53 Pathway Activation

This protocol is for assessing the protein levels of p53 and its downstream targets, such as p21 and MDM2, following Nutlin-3a treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., U-2 OS) in 6-well plates and grow to 60-80% confluency.

-

Treat cells with varying concentrations of Nutlin-3a (e.g., 0, 2, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[3]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or Bradford assay.[3]

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer.[6]

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[3]

-

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of p53 pathway proteins.

Cell Viability Assay (MTS/WST-1)

This protocol is for determining the effect of Nutlin-3a on cell proliferation and viability.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.[6]

-

Allow cells to adhere for 6-24 hours.

-

-

Drug Treatment:

-

Treat cells with a range of Nutlin-3a concentrations (e.g., 0.5 to 50 µM) or a vehicle control.[9]

-

Incubate for a desired period (e.g., 24, 48, 72 hours).

-

-

Viability Reagent Addition:

-

Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the data and determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) of p53 and MDM2

This protocol is used to confirm the disruption of the p53-MDM2 interaction by Nutlin-3a.

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with Nutlin-3a or a vehicle control as described for Western blotting.

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100).[6]

-

Prepare the protein lysate as described previously.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with a primary antibody against p53 or MDM2 overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-immunoprecipitated protein in the Nutlin-3a treated sample indicates disruption of the interaction.

-

Conclusion

Nutlin-3a serves as a powerful tool for studying the p53 pathway and represents a class of targeted therapies aimed at reactivating this crucial tumor suppressor. By inhibiting the p53-MDM2 interaction, Nutlin-3a stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of such p53-activating compounds. Understanding the intricacies of this pathway is paramount for the continued development of novel and effective cancer therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]

- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

No Publicly Available Information Found for PKF050-638

Despite a comprehensive search of publicly available scientific and medical databases, no specific information was found regarding a compound or entity designated "PKF050-638." This identifier does not appear in indexed scientific literature, clinical trial registries, or drug development pipelines.

The search results did not yield any data related to the function, mechanism of action, signaling pathways, or experimental protocols for a substance with this name. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, or create the requested diagrams.

It is possible that "PKF050-638" is an internal compound identifier used within a specific research institution or company that has not yet been disclosed in public forums. Alternatively, it may be a misnomer or an incorrect identifier.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available to the public. Without further clarifying details or an alternative designation, a technical guide on the core function of "PKF050-638" cannot be generated at this time.

PKF050-638 discovery and development

An In-depth Technical Guide to Clinical Trial M20-638: Investigating Epcoritamab in Follicular Lymphoma

Executive Summary

Initial searches for a compound designated "PKF050-638" did not yield any publicly available information, suggesting this may be an internal, preclinical, or alternative identifier. However, extensive information was found for a pivotal Phase 3 clinical trial, M20-638 , which evaluates the efficacy and safety of epcoritamab in combination with rituximab and lenalidomide (R2) for the treatment of relapsed or refractory follicular lymphoma (FL). This guide provides a comprehensive overview of the M20-638 study, including its design, experimental protocols, and the therapeutic rationale behind its approach.

Introduction to Follicular Lymphoma and the Investigational Drug Epcoritamab

Follicular Lymphoma (FL) is the most common indolent non-Hodgkin lymphoma and the second most common B-cell cancer overall. While initial treatments are often effective, the disease is characterized by a relapsing and remitting course, and it is generally considered incurable with conventional therapies.[1][2] This necessitates the development of novel therapeutic strategies for patients with relapsed or refractory disease.

Epcoritamab is an investigational bispecific antibody designed to redirect T-cells to kill cancerous B-cells. It simultaneously binds to CD3 on T-cells and CD20 on B-cells, creating an immunological synapse that leads to T-cell activation and subsequent lysis of the malignant B-cells. The M20-638 clinical trial is a critical step in evaluating the potential of this novel immunotherapy in the treatment of FL.[1][3]

M20-638 Clinical Trial: An Overview

The M20-638 study, also known as EPCORE™ FL-1, is a Phase 3, open-label, multicenter, randomized clinical trial.[1][3] Its primary objective is to assess the safety and efficacy of epcoritamab in combination with the standard immunomodulatory regimen of rituximab and lenalidomide (R2) compared to R2 alone in adult participants with relapsed or refractory FL.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the M20-638 clinical trial.

| Parameter | Value | Source |

| ClinicalTrials.gov ID | NCT05409066 | [1][3] |

| EudraCT Number | 2021-000169-34 | [1] |

| Study Phase | Phase 3 | [2] |

| Projected Enrollment | Approximately 642 participants | [1] |

| Study Start Date | September 2022 | [2] |

| Estimated Study Completion Date | December 2029 | [2] |

| Primary Endpoints | Progression-Free Survival (PFS) | [2] |

| Secondary Endpoints | Best Overall Response (BOR) | [2] |

Experimental Protocols

The M20-638 trial employs a rigorous protocol to evaluate the therapeutic combination.

Patient Population

The study enrolls adult participants (18 years and older) with a confirmed diagnosis of relapsed or refractory Follicular Lymphoma who have previously received at least one anti-CD20-containing treatment.[2][3]

Treatment Regimen

Participants are randomized into one of three treatment arms.[1][3] The investigational arm receives subcutaneous injections of epcoritamab in combination with standard R2 therapy. The control arm receives R2 alone.[1][2]

-

Epcoritamab Administration: Subcutaneous injection.

-

Rituximab Administration: Intravenous infusion (375 mg/m²) for up to 5 cycles.[2]

-

Lenalidomide Administration: Oral capsules (20 mg) for up to 12 cycles.[2]

Efficacy and Safety Assessments

The study protocol includes regular monitoring of participants to assess both the efficacy and safety of the treatment regimens.

-

Efficacy Assessment: Disease progression is monitored through imaging scans at specified intervals throughout the study. The primary efficacy endpoint is Progression-Free Survival (PFS), with a time frame of up to approximately 5 years.[2] A key secondary endpoint is the Best Overall Response (BOR), also assessed for up to approximately 5 years.[2]

-

Safety Assessment: The safety profile is evaluated by monitoring adverse events and changes in the participants' overall health condition.[1] Blood samples are collected to further analyze the effects of the treatment.[3]

Visualizing the M20-638 Clinical Trial Workflow

The following diagram illustrates the overall workflow of the M20-638 clinical trial.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. Study Details Page [abbvieclinicaltrials.com]

- 3. M20-638: A PHASE 3 MULTICENTER RANDOMIZED OPEN-LABEL TRIAL OF EPCORITAMAB IN COMBINATION WITH RITUXIMAB AND LENALIDOMIDE (R2) COMPARED TO RITUXIMAB AND LENALIDOMIDE (R2) ALONE IN SUBJECTS WITH RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA | NYU Langone Health [clinicaltrials.med.nyu.edu]

PKF050-638 chemical structure and properties

An extensive search for the chemical compound "PKF050-638" has yielded no definitive identification of a substance relevant to pharmaceutical research and development. The identifier does not correspond to a known chemical structure in publicly accessible scientific databases, patent literature, or chemical supplier catalogs for research compounds.

Initial investigations into the identifier "PKF050-638" led to unrelated industrial products. Safety Data Sheets (SDS) were found for a retaining compound marketed as "LOCTITE 638," which is an anaerobic adhesive composed of various methacrylate compounds. Another industrial product identified was "PALAMOLL® 638," a polyester of adipic acid. It is highly improbable that either of these industrial materials is the subject of interest for a scientific audience of researchers and drug development professionals.

Further attempts to locate "PKF050-638" as a research chemical, experimental drug, or biological probe were unsuccessful. Searches for this identifier in conjunction with terms such as "chemical structure," "biological activity," "mechanism of action," and "experimental studies" did not produce any relevant results.

It is possible that "PKF050-638" represents an internal designation for a compound within a private entity that has not been disclosed in the public domain. Alternatively, the identifier may be inaccurate or incomplete.

Without the correct chemical structure and associated scientific data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the chemical identifier and consult internal documentation or proprietary databases where applicable. Should a public-domain identifier or the chemical structure of "PKF050-638" become available, a comprehensive technical guide could be compiled.

PKF050-638: A Technical Guide to its Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKF050-638 is a synthetic, low molecular weight compound identified as a potent and selective inhibitor of the Chromosome Region Maintenance 1 (CRM1)-mediated nuclear export process. By directly targeting the CRM1 protein, also known as Exportin 1 (XPO1), PKF050-638 effectively disrupts the transport of cargo proteins, such as the HIV-1 Rev protein, from the nucleus to the cytoplasm. This technical guide provides a comprehensive overview of the target binding affinity of PKF050-638, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Introduction

The regulation of protein localization within eukaryotic cells is a critical process for maintaining cellular homeostasis and function. The CRM1-mediated nuclear export pathway is a key mechanism responsible for the translocation of a wide array of proteins and RNAs from the nucleus to the cytoplasm. These cargo molecules contain a characteristic leucine-rich Nuclear Export Signal (NES) that is recognized by the CRM1 receptor. Dysregulation of this pathway has been implicated in various diseases, including viral infections and cancer, making CRM1 an attractive therapeutic target.

PKF050-638 has emerged as a valuable tool for studying CRM1-dependent biological processes. It operates through a reversible binding mechanism, offering a distinct advantage for experimental applications where transient inhibition is desired. This guide synthesizes the available technical information on PKF050-638 to serve as a resource for researchers investigating CRM1-mediated export and developing novel therapeutic agents.

Target Binding and Mechanism of Action

The primary molecular target of PKF050-638 is the nuclear export receptor CRM1. PKF050-638 exerts its inhibitory effect by disrupting the formation of the CRM1-NES cargo complex.[1] The compound has been shown to interact directly with CRM1, specifically targeting the cysteine 539 (Cys539) residue within the NES-binding groove of the protein. This interaction is reversible, allowing for the restoration of CRM1 function upon removal of the compound.

The binding of PKF050-638 to CRM1 sterically hinders the association of NES-containing cargo proteins, thereby preventing their export from the nucleus. This mechanism has been demonstrated to be highly selective, as the trans-enantiomer of PKF050-638, PKF050-637, is inactive, highlighting the specific conformational requirements for binding to the CRM1 protein.

Quantitative Binding Affinity Data

While a dissociation constant (Kd) for the direct binding of PKF050-638 to CRM1 has not been explicitly reported in the reviewed literature, the potency of the compound has been quantified through functional assays. The most cited value is its half-maximal inhibitory concentration (IC50) for the inhibition of HIV-1 Rev function, which is dependent on CRM1-mediated export.

| Compound | Assay | Target | IC50 | Reference |

| PKF050-638 | HIV-1 Rev-dependent reporter gene expression | HIV-1 Rev function (CRM1-mediated) | 0.04 µM | [1][2] |

This IC50 value indicates that PKF050-638 is a potent inhibitor of CRM1-mediated export in a cellular context.

Experimental Protocols

The characterization of PKF050-638's binding affinity and mechanism of action has relied on several key experimental methodologies. Detailed descriptions of these protocols are provided below.

Rev-Dependent Reporter Gene Expression Assay

This cellular assay is used to quantify the inhibition of the function of the HIV-1 Rev protein, which relies on CRM1 for the nuclear export of viral mRNAs.

Objective: To determine the IC50 value of PKF050-638 for the inhibition of Rev-dependent gene expression.

Methodology:

-

Cell Culture and Transfection: HeLa cells are cultured under standard conditions. Cells are then co-transfected with two plasmids: one expressing the HIV-1 Rev protein and another containing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) under the control of a Rev-responsive element (RRE).

-

Compound Treatment: Following transfection, the cells are treated with a serial dilution of PKF050-638 or a vehicle control.

-

Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Signal Quantification: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a luciferase substrate. For GFP, fluorescence intensity is measured using a fluorometer or flow cytometry.

-

Data Analysis: The reporter signal is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro CRM1-NES Cargo-Binding Assay

This biochemical assay directly measures the ability of PKF050-638 to disrupt the interaction between CRM1 and an NES-containing cargo protein.

Objective: To qualitatively or quantitatively assess the disruption of the CRM1-NES interaction by PKF050-638.

Methodology:

-

Protein Purification: Recombinant CRM1 and a model NES-containing cargo protein (e.g., GST-tagged HIV-1 Rev or a synthetic NES peptide) are purified.

-

Complex Formation: Purified CRM1 is incubated with the NES-cargo in the presence of RanGTP (a small GTPase required for complex formation) and varying concentrations of PKF050-638 or a vehicle control.

-

Pull-Down or other Affinity-Based Separation: The complex is captured using an affinity matrix that binds the tagged cargo protein (e.g., glutathione beads for a GST-tagged cargo).

-

Washing: The matrix is washed to remove unbound proteins.

-

Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against CRM1. A decrease in the amount of co-precipitated CRM1 in the presence of PKF050-638 indicates disruption of the CRM1-NES interaction.

Signaling Pathway

PKF050-638 acts on the general cellular pathway of CRM1-mediated nuclear export. The following diagram illustrates this pathway and the point of intervention by PKF050-638.

In the nucleus, CRM1 binds to its cargo protein, which contains a Nuclear Export Signal (NES), in a complex that also includes the Ran GTPase in its GTP-bound state (RanGTP). This ternary complex is then transported through the Nuclear Pore Complex (NPC) into the cytoplasm. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the disassembly of the export complex and the release of the cargo protein. PKF050-638 inhibits the initial step of this pathway by preventing the formation of the CRM1-NES-RanGTP complex in the nucleus.

Conclusion

PKF050-638 is a well-characterized inhibitor of CRM1-mediated nuclear export with a demonstrated potency in the sub-micromolar range for inhibiting HIV-1 Rev function. Its reversible and specific mechanism of action, targeting the Cys539 residue of CRM1, makes it an invaluable research tool for dissecting the roles of nuclear export in various cellular processes. While more detailed biophysical characterization of its binding affinity, such as the determination of its Kd value, would be beneficial, the existing data provides a strong foundation for its use in experimental systems. The protocols and pathway information provided in this guide are intended to support the effective application of PKF050-638 in research and drug discovery efforts targeting the CRM1 export machinery.

References

understanding PKF050-638 selectivity for MDM2

An In-Depth Technical Guide to the Selectivity of Nutlin-3a for MDM2

Introduction

The E3 ubiquitin ligase Mouse Double Minute 2 (MDM2) is a principal negative regulator of the p53 tumor suppressor protein. In many cancers where p53 remains wild-type, MDM2 is overexpressed, leading to the inhibition and degradation of p53 and thereby promoting cell survival and proliferation. This makes the disruption of the p53-MDM2 interaction a compelling therapeutic strategy. Nutlin-3a is a potent and selective small-molecule inhibitor that binds to the p53-binding pocket of MDM2, preventing the interaction and reactivating the p53 pathway.[1][2] This non-genotoxic activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells expressing wild-type p53.[3][4] This guide provides a technical overview of Nutlin-3a's selectivity for MDM2, including quantitative data, experimental protocols, and pathway visualizations.

Data Presentation: Quantitative Selectivity of Nutlin-3a

Nutlin-3a demonstrates high potency for MDM2 and significant selectivity over its inactive enantiomer, Nutlin-3b, as well as other cellular targets. This selectivity is crucial for minimizing off-target effects.

| Compound | Target | Assay Type | Potency (IC₅₀) | Notes |

| Nutlin-3a | MDM2 | p53-MDM2 Interaction Assay | 90 nM | The active enantiomer of Nutlin-3.[3] |

| Nutlin-3b | MDM2 | p53-MDM2 Interaction Assay | ~13.5 µM | The inactive enantiomer; Nutlin-3a has a 150-fold higher affinity.[5] |

| Nutlin-3a | BCRP (ABCG2) | Functional Inhibition | No direct cytotoxicity difference in BCRP-overexpressing cells, but inhibits BCRP-mediated drug transport. | An example of a p53-independent effect.[5] |

Mechanism of Action and Signaling Pathway

Nutlin-3a mimics the key interactions of p53's N-terminal domain with the hydrophobic cleft of MDM2.[6] By occupying this pocket, Nutlin-3a blocks the binding of p53 to MDM2. This inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The resulting stabilization and accumulation of p53 leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[4][7]

Caption: p53-MDM2 signaling pathway and the inhibitory action of Nutlin-3a.

Experimental Protocols

Characterization of Nutlin-3a's selectivity and efficacy involves a range of biochemical and cell-based assays.

Cell Viability / Proliferation Assay (Crystal Violet)

This assay measures cell survival following treatment with Nutlin-3a. It is particularly useful for distinguishing between sensitive (wild-type p53) and resistant (mutant/null p53) cell lines.[1]

-

Methodology:

-

Seed cells at a low density (e.g., 0.75–1.5 × 10³ cells/cm²) in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of Nutlin-3a in complete growth medium (e.g., 0-10 µM). A vehicle control (e.g., 0.1% DMSO) must be included.

-

Replace the medium in the wells with the Nutlin-3a dilutions or vehicle control.

-

Incubate the plates for a specified period (e.g., 5 days).

-

After incubation, gently wash the cells with Phosphate Buffered Saline (PBS).

-

Stain the adherent cells with a 0.1% (w/v) crystal violet solution in 10% ethanol for 15 minutes.

-

Wash away excess stain with PBS and allow the plates to air-dry completely.

-

Solubilize the retained dye in each well using 100 µL of 50% ethanol.

-

Measure the absorbance at 595 nm (A₅₉₅ₙₘ) using a plate reader. The absorbance is proportional to the number of surviving cells.

-

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis after Nutlin-3a treatment.

-

Methodology:

-

Seed cells in 6-cm dishes and allow them to attach.

-

Treat the cells with various concentrations of Nutlin-3a (e.g., 0–10 μM) or a vehicle control for 48 hours.[4]

-

Collect both floating (apoptotic) and adherent (trypsinized) cells to ensure all cell populations are analyzed.

-

Wash the collected cells with cold PBS.

-

Resuspend the cells in a binding buffer provided with a commercial Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples using a flow cytometer. Typically, 1 x 10⁴ events are collected per sample.[4]

-

Quantify the cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

-

Western Blotting for Protein Expression

Western blotting is used to confirm the mechanism of action by measuring changes in the protein levels of p53, MDM2 (a p53 transcriptional target), and p21 (a key mediator of p53-induced cell cycle arrest).

-

Methodology:

-

Treat cells with Nutlin-3a for a specified time (e.g., 48 hours).[4]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 50 µg) by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

General Experimental Workflow

The evaluation of a selective MDM2 inhibitor like Nutlin-3a follows a logical progression from initial screening to preclinical validation.

Caption: A typical workflow for the evaluation of a selective MDM2 inhibitor.

References

- 1. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nutlin-3a Nanodisks Induce p53 Stabilization and Apoptosis in a Subset of Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PKF050-638 in Protein-Protein Interaction Studies

A comprehensive search for the compound PKF050-638 has yielded no specific information in the public domain. This includes scientific literature, supplier databases, and chemical repositories. Therefore, the detailed application notes and protocols requested cannot be generated for this specific molecule.

It is possible that "PKF050-638" represents an internal development code, a novel compound not yet described in published research, or a typographical error.

To assist researchers who may be working with a compound fitting this general description, this document provides a generalized framework and protocols for characterizing a novel small molecule inhibitor of a protein-protein interaction (PPI). The following sections are based on established methodologies in the field and can be adapted once the specific target and properties of PKF050-638 are identified.

General Principles of Studying Protein-Protein Interactions with Small Molecule Inhibitors

Protein-protein interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecule inhibitors of PPIs are valuable tools for both basic research and drug development. The general workflow for characterizing a novel PPI inhibitor involves confirming its direct binding to the target protein, quantifying its inhibitory effect on the interaction, and elucidating its mechanism of action within a cellular context.

Hypothetical Signaling Pathway and Experimental Workflow

The diagrams below illustrate a generic signaling pathway that could be modulated by a PPI inhibitor and a typical experimental workflow for its characterization.

Caption: Hypothetical signaling pathway where PKF050-638 inhibits the interaction between Protein A and Protein B.

Caption: General experimental workflow for the characterization of a novel PPI inhibitor.

Quantitative Data Summary (Illustrative)

The following tables provide examples of how quantitative data for a compound like PKF050-638 would be presented. The values shown are for illustrative purposes only and are not based on actual experimental data for PKF050-638.

Table 1: In Vitro Biochemical and Biophysical Data

| Assay Type | Target Proteins | Parameter | Value |

| AlphaScreen | Protein A / Protein B | IC₅₀ | 150 nM |

| FRET Assay | Labeled Protein A / Protein B | IC₅₀ | 180 nM |

| Surface Plasmon Resonance (SPR) | Immobilized Protein A | Kᴅ | 250 nM |

| Isothermal Titration Calorimetry (ITC) | Protein A in cell | Kᴅ | 300 nM |

Table 2: Cellular Activity Data

| Assay Type | Cell Line | Parameter | Value |

| Co-Immunoprecipitation | HEK293T | % Inhibition at 1 µM | 85% |

| Luciferase Reporter Assay | HeLa | IC₅₀ | 500 nM |

| Cellular Thermal Shift Assay (CETSA) | A549 | Tₘ Shift | +2.5 °C |

Experimental Protocols (Generic)

The following are generalized protocols for key experiments used to characterize PPI inhibitors. These would need to be optimized for the specific proteins and compound .

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Purpose: To quantify the inhibitory effect of a compound on a protein-protein interaction in a high-throughput format.

Materials:

-

Purified, tagged proteins (e.g., GST-tagged Protein A and His-tagged Protein B)

-

AlphaScreen GST Donor Beads

-

AlphaLISA Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., PBS, 0.1% BSA)

-

Test compound (e.g., PKF050-638)

-

384-well white microplates

Protocol:

-

Prepare a dilution series of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the GST-tagged Protein A and incubate for 15 minutes at room temperature.

-

Add the His-tagged Protein B and incubate for another 15 minutes.

-

In subdued light, add a mixture of the Donor and Acceptor beads.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader.

Surface Plasmon Resonance (SPR)

Purpose: To determine the binding affinity and kinetics (kₐ and kᴅ) of the compound to one of the target proteins.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified Protein A (ligand)

-

Test compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Protocol:

-

Equilibrate the sensor chip with running buffer.

-

Activate the chip surface using a pulse of EDC/NHS.

-

Immobilize Protein A to the chip surface.

-

Deactivate any remaining active esters with ethanolamine.

-

Inject a series of concentrations of the test compound over the chip surface to measure association.

-

Flow running buffer over the chip to measure dissociation.

-

Regenerate the chip surface if necessary.

-

Analyze the resulting sensorgrams to calculate Kᴅ, kₐ, and kᴅ.

Co-Immunoprecipitation (Co-IP)

Purpose: To determine if the compound can disrupt the protein-protein interaction within a cellular context.

Materials:

-

Cells expressing the target proteins

-

Cell lysis buffer

-

Antibody against one of the target proteins (e.g., anti-Protein A)

-

Protein A/G magnetic beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture cells and treat with the test compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with the primary antibody.

-

Add Protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads several times to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for both Protein A and Protein B. A reduction in the amount of co-precipitated Protein B in the compound-treated sample indicates inhibition of the PPI.

Application Notes and Protocols for PKF050-638 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKF050-638 is a potent and specific small molecule inhibitor of the HIV-1 Rev protein's function.[1][2][3] It serves as a valuable tool for studying the CRM1-mediated nuclear export pathway and for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of this critical viral process. These application notes provide detailed information on the mechanism of action of PKF050-638, protocols for its use in HTS assays, and relevant data presented for easy reference.

Mechanism of Action: PKF050-638 inhibits the function of the HIV-1 Rev protein, which is essential for the export of unspliced and partially spliced viral mRNA from the nucleus to the cytoplasm. The compound directly targets the cellular export receptor CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1).[1][3][4] Specifically, PKF050-638 disrupts the interaction between CRM1 and the nuclear export signal (NES) of Rev by binding to the cysteine residue at position 539 (Cys-539) of CRM1.[1] This inhibition of the CRM1-NES complex formation leads to the nuclear accumulation of Rev and a subsequent blockage of viral mRNA transport, ultimately suppressing viral replication.[1][2] The binding of PKF050-638 to CRM1 is reversible.[1][3]

Data Presentation

The following table summarizes the key quantitative data for PKF050-638 in a cellular assay for HIV-1 Rev function.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Notes |

| PKF050-638 | HIV-1 Rev (via CRM1) | Rev-dependent reporter | Jurkat | 0.04 | Potent inhibitor of Rev function.[1] |

| PKF050-637 | HIV-1 Rev (via CRM1) | Rev-dependent reporter | Jurkat | Inactive | Enantiomer of PKF050-638, demonstrating stereospecificity.[1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway inhibited by PKF050-638 and a typical experimental workflow for a high-throughput screening assay to identify inhibitors of HIV-1 Rev function.

References

Application Notes and Protocols for PKF050-638 in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of PKF050-638, a known inhibitor of the nuclear export protein CRM1, in cancer cell line research. While primarily identified as a potent and selective inhibitor of HIV-1 Rev, its mechanism of action through CRM1 inhibition suggests its utility as a tool for investigating cancer biology and as a potential anti-cancer agent.

Introduction

PKF050-638 is a small molecule that has been identified as an inhibitor of the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1)[1][2][3]. CRM1 is a crucial component of the nuclear export machinery, responsible for transporting a wide range of proteins and RNA molecules from the nucleus to the cytoplasm[4][5][6][7][8]. In many types of cancer, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of key tumor suppressor proteins and cell cycle regulators[1][7][9][10]. By inhibiting CRM1, PKF050-638 can force the nuclear retention of these critical proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells[1][7][10].

Mechanism of Action: CRM1 Inhibition

The primary molecular target of PKF050-638 is the CRM1 protein. CRM1 recognizes and binds to the leucine-rich nuclear export signal (NES) present in its cargo proteins[5][6]. This interaction is dependent on the presence of RanGTP, a small GTPase. The entire complex is then translocated through the nuclear pore complex into the cytoplasm.

PKF050-638, like other CRM1 inhibitors, is believed to covalently bind to a cysteine residue (Cys528) in the NES-binding groove of CRM1[1][3]. This covalent modification blocks the binding of cargo proteins to CRM1, effectively halting the nuclear export process. The resulting nuclear accumulation of tumor suppressor proteins, such as p53, p21, and FOXO proteins, can trigger downstream anti-cancer effects[4][5][9][10].

Anticipated Effects in Cancer Cell Lines

Based on the known function of other CRM1 inhibitors, treatment of cancer cell lines with PKF050-638 is expected to result in:

-

Inhibition of Cell Proliferation: By causing cell cycle arrest, CRM1 inhibitors can significantly reduce the proliferation rate of cancer cells.

-

Induction of Apoptosis: The nuclear accumulation of pro-apoptotic proteins can trigger programmed cell death.

-

Nuclear Sequestration of Tumor Suppressor Proteins: The hallmark of CRM1 inhibition is the retention of key tumor suppressor and growth regulatory proteins within the nucleus.

Quantitative Data Summary

While specific quantitative data for PKF050-638 in a wide range of cancer cell lines is not extensively available in public literature, the following table provides a template for summarizing expected experimental outcomes based on studies with other CRM1 inhibitors. Researchers using PKF050-638 should aim to generate similar data for their cell lines of interest.

| Cell Line | Cancer Type | IC50 (µM) | Apoptosis (%) (at 2x IC50) | Nuclear Localization of p53 (Fold Change) |

| MCF-7 | Breast Cancer | [Expected Low µM] | [Expected Increase] | [Expected Increase] |

| A549 | Lung Cancer | [Expected Low µM] | [Expected Increase] | [Expected Increase] |

| HCT116 | Colon Cancer | [Expected Low µM] | [Expected Increase] | [Expected Increase] |

| U2OS | Osteosarcoma | [Expected Low µM] | [Expected Increase] | [Expected Increase] |

Data in this table is hypothetical and should be determined experimentally for PKF050-638.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of PKF050-638 on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of PKF050-638.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PKF050-638 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of PKF050-638 in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of PKF050-638 to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by PKF050-638.

Materials:

-

Cancer cell lines

-

PKF050-638

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with PKF050-638 at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Immunofluorescence for Nuclear Localization

This protocol is for visualizing the nuclear retention of CRM1 cargo proteins.

Materials:

-

Cancer cell lines

-

PKF050-638

-

Glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a CRM1 cargo protein (e.g., p53, RanBP1)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in 24-well plates and allow them to adhere.

-

Treat the cells with PKF050-638 at the desired concentration for 2-4 hours.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

Caption: Mechanism of Action of PKF050-638.

References

- 1. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 2. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 10. CRM1 Blockade by Selective Inhibitors of Nuclear Export (SINE) attenuates Kidney Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PKF050-638 Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKF050-638 is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.[1][2] Aberrant activation of this pathway promotes tumor cell growth, proliferation, survival, and resistance to therapy.[3][4] These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of PKF050-638 using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The included methodologies and data presentation guidelines are intended to ensure robust and reproducible preclinical studies.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

PKF050-638 exerts its anti-neoplastic effects by inhibiting key kinases within the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cellular processes essential for tumor progression.[1][5] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation while inhibiting apoptosis.[6][7] By targeting this pathway, PKF050-638 aims to halt tumor growth and induce cancer cell death.

Data Presentation: In Vivo Efficacy of PKF050-638

Quantitative data from xenograft studies should be summarized for clarity and comparative analysis. The following tables represent mock data for the anti-tumor activity of PKF050-638 in a non-small cell lung cancer (NSCLC) CDX model (NCI-H460) and a colorectal cancer (CRC) PDX model.

Table 1: Efficacy of PKF050-638 in NCI-H460 NSCLC Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Daily, p.o. | 1520 ± 155 | - | +2.5 |

| PKF050-638 | 25 | Daily, p.o. | 780 ± 95 | 48.7 | -1.8 |

| PKF050-638 | 50 | Daily, p.o. | 410 ± 62 | 73.0 | -4.5 |

| Standard of Care | Varies | Per Protocol | 650 ± 88 | 57.2 | -3.2 |

Table 2: Efficacy of PKF050-638 in a Colorectal Cancer PDX Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Daily, i.p. | 1850 ± 210 | - | +1.5 |

| PKF050-638 | 50 | Daily, i.p. | 890 ± 115 | 51.9 | -5.1 |

| PKF050-638 | 75 | Daily, i.p. | 550 ± 78 | 70.3 | -7.8 |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Study

This protocol outlines the procedure for evaluating the efficacy of PKF050-638 in a subcutaneous CDX model.

1. Cell Culture and Animal Model:

-

Cell Line: NCI-H460 (human non-small cell lung cancer) or other appropriate cell line with a constitutively active PI3K/AKT/mTOR pathway.

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.

2. Tumor Implantation:

-

Harvest NCI-H460 cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

3. Tumor Monitoring and Group Randomization:

-

Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.[8]

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

-

PKF050-638 Formulation: Prepare a suspension of PKF050-638 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

Dosing: Administer PKF050-638 or vehicle control daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection for 21 consecutive days.

-

Dose Levels: Include at least two dose levels of PKF050-638 and a standard-of-care agent if applicable.

5. Efficacy and Tolerability Endpoints:

-

Tumor Volume: Measure tumor volume 2-3 times per week.

-

Body Weight: Record the body weight of each animal at least twice a week as a measure of toxicity.

-

Study Termination: The study is terminated when the mean tumor volume in the control group reaches approximately 1500-2000 mm³, or after a pre-defined treatment duration.

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Protocol 2: Patient-Derived Xenograft (PDX) Model Study

This protocol describes the use of a PDX model to assess the efficacy of PKF050-638, which can offer a more clinically relevant assessment.[9][10]

1. PDX Model and Animal Husbandry:

-

PDX Model: Select a well-characterized PDX model from a relevant cancer type (e.g., colorectal cancer) known to harbor mutations in the PI3K/AKT/mTOR pathway.

-

Animal Model: Female NOD/SCID or other severely immunodeficient mice, 6-8 weeks old.

2. Tumor Implantation and Expansion:

-

Surgically implant a small fragment (2-3 mm³) of the cryopreserved PDX tumor subcutaneously into the flank of the mice.

-

Allow the tumors to grow and passage them to subsequent cohorts of mice to generate a sufficient number of animals for the efficacy study.

3. Study Design and Treatment:

-

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

-

Formulate and administer PKF050-638 as described in the CDX protocol. The dosing schedule may be adjusted based on the growth kinetics of the PDX model.

4. Endpoint Analysis:

-

Monitor tumor volume and body weight as described for the CDX study.

-

At the end of the study, tumors can be excised for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-AKT, p-S6) and histopathological evaluation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a xenograft efficacy study.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring PKF050-638 Efficacy in 3D Cell Cultures

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in cancer research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo animal models.[1][2] These models more accurately mimic the complex architecture, cell-cell interactions, and physiological gradients of solid tumors.[3][4][5] The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance.[6] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[6] PKF050-638 is a novel, potent, and specific small molecule inhibitor designed to disrupt the canonical Wnt signaling pathway by targeting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.

These application notes provide detailed protocols for generating 3D tumor spheroids and quantifying the anti-tumor efficacy of PKF050-638 using established viability and imaging-based assays.

Mechanism of Action of PKF050-638

In a healthy state, the Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6] When a Wnt ligand binds to its Frizzled (Fzd) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[6] Nuclear β-catenin then binds to TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[6]

PKF050-638 exerts its inhibitory effect at the final downstream step of this cascade. It prevents the physical association of nuclear β-catenin with TCF4, thereby blocking the transcription of Wnt target genes and suppressing tumor cell growth.

References

- 1. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HitPredict - High confidence protein-protein interactions [hitpredict.org]

- 3. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Wnt pathway in human cancers: therapeutic targeting with a focus on OMP-54F28 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Troubleshooting & Optimization

PKF050-638 solubility issues and solutions

Issue: Information regarding the chemical compound "PKF050-638" is not available in public databases.

Our comprehensive search for "PKF050-638" did not yield any relevant information about a chemical compound with this identifier. The search results pointed to unrelated industrial products, suggesting that "PKF050-638" may be an internal product code, a mislabeled compound, or a highly specific custom molecule not yet described in publicly accessible literature.

We recommend the following steps to our users:

-

Verify the Compound Identifier: Please double-check the name and any associated catalog numbers or batch information for the compound . Ensure there are no typographical errors.

-

Consult the Supplier: The most reliable source of information for a specific chemical compound is the supplier or manufacturer. They are required to provide a detailed datasheet or Certificate of Analysis (CoA) that includes solubility information, stability, and handling instructions.

-

Review Internal Documentation: If this compound was synthesized in-house or is part of a proprietary library, please refer to your internal documentation, laboratory notebooks, or institutional database for its chemical properties.

Once the correct identity of the compound and its basic properties are established, our technical support team can provide more targeted assistance with solubility and other experimental challenges.

Technical Support Center: Optimizing Novel Small Molecule Inhibitor Concentration for Cell Viability Assays

Welcome to the technical support center for optimizing the use of novel small molecule inhibitors in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear protocols for determining optimal inhibitor concentrations, with a focus on uncharacterized compounds like PKF050-638.

Frequently Asked Questions (FAQs)

Q1: What is the first step when working with a new small molecule inhibitor like PKF050-638?

A1: Before beginning cell-based assays, it is crucial to gather as much information as possible about the compound. For a novel compound with limited public data, focus on the information provided by the supplier, including its chemical structure, purity, and solubility. It's also important to properly dissolve and store the compound to maintain its stability and activity.[1] Be mindful of the three 'S's': Solvent, Solubility, and Stability.[1][2]

Q2: How do I choose an appropriate starting concentration range for a novel inhibitor in a cell viability assay?

A2: For a completely uncharacterized inhibitor, a broad concentration range is recommended for the initial experiments. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. In vitro potency for small molecules in cell-based assays is often in the <1-10 μM range.[3] Compounds effective only at concentrations >10 μM may have non-specific target effects.[3]

Q3: What are the most common cell viability assays, and how do I choose the right one?

A3: Several types of cell viability assays are available, each with its own advantages and limitations. Common methods include:

-

Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of living cells by observing the reduction of a tetrazolium salt to a colored formazan product.[4]

-

Resazurin (alamarBlue®) based assays: This is a fluorometric method that also measures metabolic activity.

-

ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.

-

Dye exclusion assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity.[5]

The choice of assay depends on factors such as the cell type, the expected mechanism of the compound, and the available equipment.

Q4: My cell viability results are not reproducible. What are the common causes?

A4: Lack of reproducibility in cell-based assays can stem from several factors.[6] Key areas to troubleshoot include:

-

Cell Culture Conditions: Inconsistent cell passage number, confluency, or the presence of contamination can significantly impact results.

-

Compound Handling: Improper storage, repeated freeze-thaw cycles, or insolubility of the compound can alter its effective concentration.

-

Assay Protocol: Variations in incubation times, cell seeding density, and reagent preparation can introduce variability.[7]

-

Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[1][2] It is crucial to include a vehicle control (cells treated with the solvent alone) in your experiments.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of all reagents. |

| No dose-dependent effect observed | The concentration range is too high or too low. The compound is inactive or has degraded. The incubation time is too short. | Test a wider range of concentrations (e.g., from 1 pM to 100 µM). Verify the compound's integrity and storage conditions. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |

| Vehicle control shows significant cell death | The solvent (e.g., DMSO) concentration is too high. | Keep the final solvent concentration consistent across all wells and as low as possible, typically ≤ 0.5%.[8] |

| Unexpected increase in signal at high inhibitor concentrations | The compound may be interfering with the assay chemistry (e.g., has its own color or fluorescence, or reacts with the assay reagents).[9] | Run a control plate without cells to check for direct compound interference with the assay reagents. Consider using an alternative viability assay with a different detection method. |

Experimental Protocols

Protocol 1: Determining the IC50 of a Novel Inhibitor (e.g., PKF050-638) using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a new compound.

Materials:

-

Adherent cells in culture

-

96-well flat-bottom plates

-

Novel inhibitor (e.g., PKF050-638) dissolved in an appropriate solvent (e.g., DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of the inhibitor in complete culture medium. A typical starting range would be from 200 µM to 2 nM. Also, prepare a 2x concentrated vehicle control.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x concentrated inhibitor dilutions and controls to the appropriate wells. This will result in a 1x final concentration.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other wells.

-

Normalize the data to the vehicle control to get the percentage of cell viability.

-

Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[10]

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a novel inhibitor.

Troubleshooting Logic for Unexpected Cell Viability Resultsdot

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. resources.biomol.com [resources.biomol.com]

- 4. altogenlabs.com [altogenlabs.com]

- 5. PKF050-638 [528893-52-9] | Orgasynth [orgasynth.com]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Off-Target Effects of PKF050-638